2-{[(Benzyloxy)carbonyl]amino}-3-(trifluoromethyl)cyclopropane-1-carboxylic acid
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Overview
Description
2-{[(Benzyloxy)carbonyl]amino}-3-(trifluoromethyl)cyclopropane-1-carboxylic acid is a synthetic organic compound with the molecular formula C₁₃H₁₂F₃NO₄ and a molecular weight of 303.23 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a cyclopropane ring, along with a benzyloxycarbonyl-protected amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-3-(trifluoromethyl)cyclopropane-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-{[(Benzyloxy)carbonyl]amino}-3-(trifluoromethyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the benzyloxycarbonyl-protected amino group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-{[(Benzyloxy)carbonyl]amino}-3-(trifluoromethyl)cyclopropane-1-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-3-(trifluoromethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the cyclopropane ring provides structural rigidity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(Benzyloxy)carbonyl]amino}-3-methylpentanoic acid
- 2-{[(Benzyloxy)carbonyl]amino}-5-oxooxolane-2-carboxylic acid
Uniqueness
Compared to similar compounds, 2-{[(Benzyloxy)carbonyl]amino}-3-(trifluoromethyl)cyclopropane-1-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets .
Properties
Molecular Formula |
C13H12F3NO4 |
---|---|
Molecular Weight |
303.23 g/mol |
IUPAC Name |
2-(phenylmethoxycarbonylamino)-3-(trifluoromethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C13H12F3NO4/c14-13(15,16)9-8(11(18)19)10(9)17-12(20)21-6-7-4-2-1-3-5-7/h1-5,8-10H,6H2,(H,17,20)(H,18,19) |
InChI Key |
JDHYIDIXFKGBMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2C(C2C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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